molecular formula C15H16N2O5S B5755362 methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B5755362
M. Wt: 336.4 g/mol
InChI Key: UVJAIZRIKRBEIP-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. It is believed that methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate induces tumor necrosis by activating the immune system and increasing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to inhibit angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IFN-α, and to reduce the production of VEGF. methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to increase the permeability of blood vessels, which may contribute to its anti-tumor activity. In addition, methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and there is a large body of scientific literature on its use in cancer treatment. However, there are also limitations to its use in lab experiments. methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have variable effects depending on the type of cancer being treated.

Future Directions

There are several future directions for research on methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. One area of research is the development of new synthetic analogs of methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate that may have improved anti-tumor activity and a wider therapeutic window. Another area of research is the use of methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is a need for further research on the mechanism of action of methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, which may provide insights into its potential use in cancer treatment.

Synthesis Methods

Methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzoyl chloride with methylamine to form 2,4-dimethoxy-N-methylbenzamide. This compound is then reacted with thioacetic acid to form 2,4-dimethoxy-N-methylthioacetamide. The final step involves the reaction of this compound with methyl iodide and potassium carbonate to form methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate.

Scientific Research Applications

Methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms in cancer treatment. methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, and has shown promising results.

properties

IUPAC Name

methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-8-12(14(19)22-4)23-15(16-8)17-13(18)10-6-5-9(20-2)7-11(10)21-3/h5-7H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJAIZRIKRBEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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